Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyloxycarbonyl group and an ethoxyphenyl group
Preparation Methods
The synthesis of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyloxycarbonyl group can influence the compound’s binding affinity and selectivity, while the ethoxyphenyl group may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-(Tert-butyloxycarbonyl)-4-phenylpiperazine: Lacks the ethoxy group, which may affect its reactivity and applications.
1-(Tert-butyloxycarbonyl)-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
1-(Tert-butyloxycarbonyl)-4-(4-chlorophenyl)piperazine:
The unique combination of the tert-butyloxycarbonyl and ethoxyphenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct properties and applications.
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-15-8-6-14(7-9-15)18-10-12-19(13-11-18)16(20)22-17(2,3)4/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
PDYRGSOSJTVCHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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